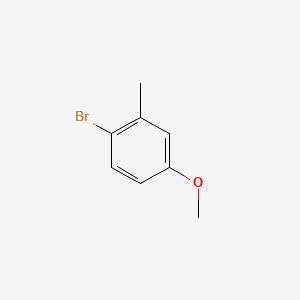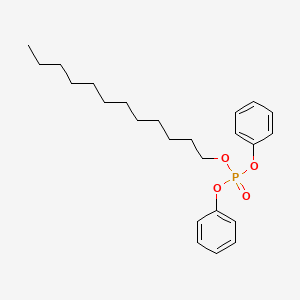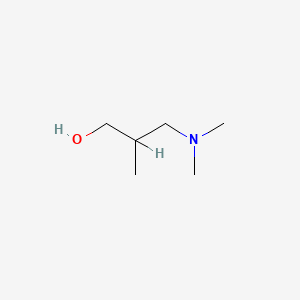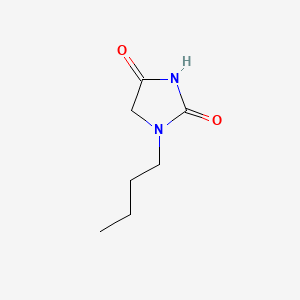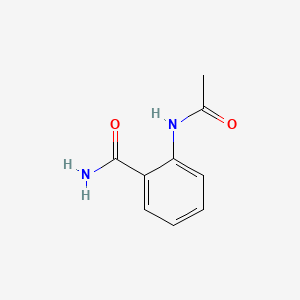![molecular formula C18H10N2 B1266190 Acenaphtho[1,2-b]quinoxaline CAS No. 207-11-4](/img/structure/B1266190.png)
Acenaphtho[1,2-b]quinoxaline
Descripción general
Descripción
Acenaphtho[1,2-b]quinoxaline is a chemical compound with the formula C18H10N2. It has a molecular weight of 254.2854 . It has been tested as a novel corrosion inhibitor for mild steel in acidic medium .
Synthesis Analysis
A class of low band gap copolymers based on an acenaphtho[1,2-b]quinoxaline core and oligothiophene derivatives acting as the acceptor and the donor moieties, respectively, has been synthesized .Molecular Structure Analysis
The molecular structure of Acenaphtho[1,2-b]quinoxaline consists of 18 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The IUPAC Standard InChI is InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H .Physical And Chemical Properties Analysis
Acenaphtho[1,2-b]quinoxaline has a molecular weight of 254.3 g/mol. It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 254.084398327 g/mol. Its topological polar surface area is 25.8 Ų, and it has 20 heavy atoms .Aplicaciones Científicas De Investigación
Photovoltaic Materials
Acenaphtho[1,2-b]quinoxaline derivatives have been synthesized for use in photovoltaic cells . These compounds exhibit a deep HOMO (Highest Occupied Molecular Orbital) level, which is beneficial for solar energy conversion . The planar structure of these molecules aids in the promotion of well-ordered interchain packing, which is crucial for the efficiency of polymer solar cells (PSCs). The presence of this compound in PSCs has shown to increase the open-circuit voltage and power conversion efficiency .
Anticancer Agents
Some derivatives of Acenaphtho[1,2-b]quinoxaline have shown promising results as anticancer agents . They have been observed to interact with DNA and proteins, such as bovine serum albumin (BSA), which is indicative of their potential to act as drug molecules . These compounds have demonstrated selective cytotoxicity against cancer cell lines, making them valuable for further research in cancer treatment .
Organic Semiconductors
Acenaphtho[1,2-b]quinoxaline-based copolymers have been developed for organic thin-film transistor (OTFT) applications. These low band-gap copolymers, when combined with oligothiophene derivatives, serve as acceptor and donor moieties, respectively, and exhibit desirable electronic properties for use in OTFTs .
Molecular Docking Studies
The compound’s structure has been utilized in molecular docking studies to understand its interaction with biological targets. These studies help in predicting the binding affinity and mode of action of the compound, which is essential for drug design and discovery .
Live-Cell Imaging
Acenaphtho[1,2-b]quinoxaline derivatives have been used for live-cell imaging due to their luminescent properties. This application is particularly useful in monitoring the uptake and distribution of these compounds within living cells, providing insights into their mechanism of action .
Gene Delivery Vectors
Modified lysine derivatives of Acenaphtho[1,2-b]quinoxaline have been explored as non-viral gene delivery vectors . These compounds have shown efficient DNA binding and condensation abilities, which are critical for gene therapy applications. Their photophysical properties, including near-infrared fluorescent emission, make them suitable for tracking gene delivery in biological systems .
Direcciones Futuras
Acenaphtho[1,2-b]quinoxaline has potential for development in biomedical research. For example, it has been used in the design and synthesis of spiro-fused cyclic frameworks . It also shows potential as a vector with strong transfection efficiency in vitro and in vivo, as well as efficient real-time bioimaging properties .
Mecanismo De Acción
Target of Action
Acenaphtho[1,2-b]quinoxaline (AQ) is a complex organic compound with a wide range of potential targets. It has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest
Mode of Action
The mode of action of AQ is multifaceted and depends on the specific application. In one study, AQ was tested as a novel corrosion inhibitor for mild steel in acidic medium . Its effectiveness increased with concentration, suggesting a dose-dependent interaction with its target . In another context, AQ has been used in the synthesis of spiro-fused cyclic frameworks, which have important applications in pharmacology .
Biochemical Pathways
Its use in the synthesis of heterocyclic compounds suggests it may influence a variety of biochemical reactions
Pharmacokinetics
Its molecular weight of 254.2854
Result of Action
The results of AQ’s action are context-dependent. In corrosion inhibition, AQ effectively protects mild steel in an acidic environment . In medicinal chemistry, AQ-derived compounds have shown potential anticancer activity . For instance, luciferase expression of an AQ-modified compound was found to be 30.5-fold that of a control in HeLa cells .
Action Environment
The action of AQ can be influenced by environmental factors. For example, its effectiveness as a corrosion inhibitor was tested in a 0.5 M H2SO4 solution . The pH, temperature, and concentration of AQ all likely play roles in its efficacy and stability. In a biological context, factors such as cellular pH and the presence of other biomolecules may also influence AQ’s action.
Propiedades
IUPAC Name |
acenaphthyleno[1,2-b]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSLSEDOBUYIMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942900 | |
| Record name | Acenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acenaphtho[1,2-b]quinoxaline | |
CAS RN |
207-11-4 | |
| Record name | Acenaphtho(1,2-b)quinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acenaphtho[1,2-b]quinoxaline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acenaphtho[1,2-b]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACENAPHTHO(1,2-B)QUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While the specific molecular formula and weight depend on the substituents attached to the core structure, the unsubstituted Acenaphtho[1,2-b]quinoxaline has a molecular formula of C18H10N2 and a molecular weight of 254.29 g/mol.
ANone: Researchers commonly employ UV-Vis absorption spectroscopy to analyze the electronic transitions and determine the optical band gap of Acenaphtho[1,2-b]quinoxaline derivatives. [, , , , ] Additionally, 1H-NMR and IR spectroscopy are used to confirm the structure and investigate the chemical environment of the molecule. [, ]
ANone: Acenaphtho[1,2-b]quinoxaline derivatives exhibit promising optoelectronic properties, including low band gaps (ranging from 1.5 to 2.0 eV) [, , , ], making them suitable for applications like organic thin-film transistors (OTFTs) [] and polymer solar cells. []
ANone: The planar structure of Acenaphtho[1,2-b]quinoxaline facilitates strong π-π stacking interactions, contributing to efficient charge transport in OTFTs. [] Modifications to the core structure, such as incorporating electron-donating or withdrawing substituents, can fine-tune the energy levels and optical properties, influencing the device performance. [, , , ]
ANone: Research suggests that certain Acenaphtho[1,2-b]quinoxaline derivatives exhibit selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis. [, ] Additionally, they show promise as fluorescent probes for imaging specific cellular organelles, like the Golgi apparatus. []
ANone: The introduction of specific functional groups, such as nitro groups, can significantly impact the self-assembly characteristics and biological activity of Acenaphtho[1,2-b]quinoxaline derivatives. [] Tailoring the structure to target specific biomolecules is crucial for optimizing its performance in bioimaging and therapeutic applications. [, ]
ANone: Density functional theory (DFT) calculations are employed to predict molecular geometries, electronic structures, and physicochemical properties of these compounds. [, ] These calculations provide valuable insights into structure-property relationships and guide the design of novel derivatives with enhanced performance. [, ]
ANone: While specific data on the environmental impact of this compound class is limited, research on related polycyclic aromatic hydrocarbons (PAHs) suggests potential concerns. Strategies to mitigate potential risks include exploring biodegradable alternatives, optimizing synthesis routes for reduced waste generation, and developing efficient waste management techniques. []
ANone: Further investigations are needed to:
- Optimize molecular design to enhance desired properties while minimizing potential toxicity. []
- Explore novel applications in fields such as sensing, catalysis, and energy storage. []
- Address environmental concerns by assessing biodegradability and developing sustainable synthesis and disposal methods. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

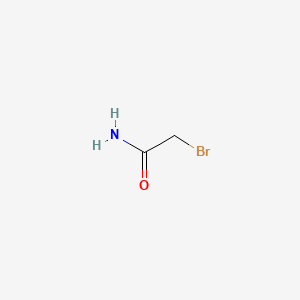

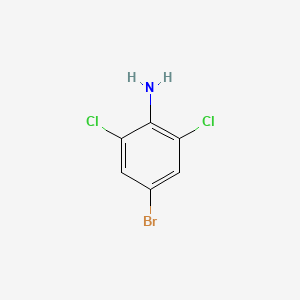

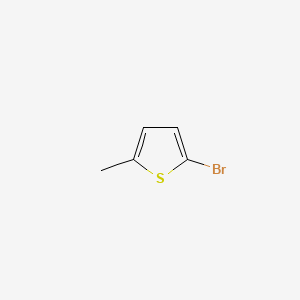
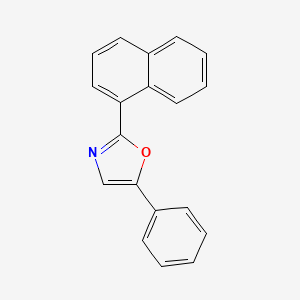
![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)
